8-Methyl-9H-purine
Overview
Description
8-Methyl-9H-purine: is a heterocyclic aromatic organic compound that belongs to the purine family. Purines are characterized by their fused pyrimidine and imidazole rings. The compound has the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methyl-9H-purine can be synthesized through several methods. One common approach involves the reaction of pyrimidines with primary alcohols and N,N-dimethylamides under basic conditions. This one-pot synthetic pathway is controlled by the size of the amide . Another method involves the use of ion exchange for the separation and purification of purine and pyrimidine bases .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored under dry, room temperature conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-9H-purine undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: These reactions involve the gain or loss of electrons, respectively.
Halogenation: This reaction involves the addition of halogens to the purine ring, often using reagents like chlorine or bromine.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as halides, amines, and thiols under basic or acidic conditions.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Halogenation: Chlorine or bromine in the presence of a catalyst.
Major Products:
Nucleophilic substitution: Substituted purines with various functional groups.
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Halogenation: Halogenated purine compounds.
Scientific Research Applications
8-Methyl-9H-purine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, certain purine derivatives have been shown to inhibit the activity of kinases involved in apoptotic events, leading to cell death by apoptosis . The compound’s structure allows it to interact with nucleic acids and proteins, influencing various biochemical processes .
Comparison with Similar Compounds
6,8,9-Poly-substituted purines: These compounds have similar structures but with additional substituents at positions 6, 8, and 9.
Fluorinated purines: These compounds have fluorine atoms at various positions on the purine ring, which can alter their physicochemical properties.
6-Aminopurines: These compounds carry an amino group at position 6 and have similar biological activities.
Uniqueness: 8-Methyl-9H-purine is unique due to its specific methyl substitution at the 8-position, which can influence its reactivity and interactions with other molecules. This substitution can also affect the compound’s solubility and stability, making it distinct from other purine derivatives .
Properties
IUPAC Name |
8-methyl-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-9-5-2-7-3-8-6(5)10-4/h2-3H,1H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQYFLWZKIMYKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281731 | |
Record name | 8-Methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934-33-8 | |
Record name | 8-Methylpurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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